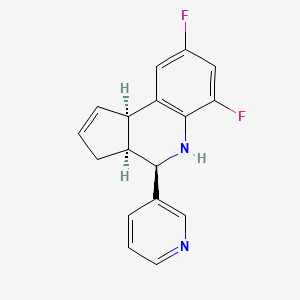

Golgicide A-2

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H14F2N2 |

|---|---|

Molecular Weight |

284.30 g/mol |

IUPAC Name |

(3aS,4R,9bR)-6,8-difluoro-4-pyridin-3-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline |

InChI |

InChI=1S/C17H14F2N2/c18-11-7-14-12-4-1-5-13(12)16(10-3-2-6-20-9-10)21-17(14)15(19)8-11/h1-4,6-9,12-13,16,21H,5H2/t12-,13+,16+/m1/s1 |

InChI Key |

NJZHEQOUHLZCOX-WWGRRREGSA-N |

Isomeric SMILES |

C1C=C[C@@H]2[C@H]1[C@@H](NC3=C2C=C(C=C3F)F)C4=CN=CC=C4 |

Canonical SMILES |

C1C=CC2C1C(NC3=C2C=C(C=C3F)F)C4=CN=CC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Golgicide A (GCA) is a potent, specific, and reversible small-molecule inhibitor of the cis-Golgi ArfGEF (ADP-ribosylation factor guanine nucleotide exchange factor), GBF1 (Golgi Brefeldin A-resistant guanine nucleotide exchange factor 1). By targeting GBF1, Golgicide A disrupts the activation of Arf1, a critical regulator of membrane traffic and Golgi structure. This targeted inhibition leads to a cascade of cellular events, including the rapid dissociation of the COPI vesicle coat from Golgi membranes, subsequent disassembly of the Golgi apparatus, and a halt in the secretion of soluble and membrane-associated proteins. This guide provides a comprehensive overview of the primary cellular targets of Golgicide A, detailed experimental protocols for its study, and a quantitative analysis of its activity.

Primary Cellular Target: GBF1

The primary cellular target of Golgicide A is GBF1, a large multidomain protein responsible for the activation of Arf1 at the cis-Golgi. GBF1 facilitates the exchange of GDP for GTP on Arf1, a crucial step for the recruitment of effector proteins, including the COPI coat complex, to Golgi membranes.

Golgicide A binds to an interfacial cleft formed between Arf1 and the Sec7 domain of GBF1. This binding is distinct from that of Brefeldin A (BFA), another well-known inhibitor of ArfGEFs, although both share a binding region. A key feature of Golgicide A's specificity is its interaction with a tripeptide loop present in GBF1 but absent in other ArfGEFs, which accounts for its high selectivity.

The inhibition of GBF1 by Golgicide A is rapidly reversible. Removal of the compound allows for the reassembly of the Golgi apparatus and the resumption of protein secretion, making it a valuable tool for studying dynamic cellular processes.

Quantitative Data

The inhibitory activity of Golgicide A has been quantified in various cellular assays. The following table summarizes the key quantitative data available.

| Assay | Cell Line | Parameter | Value | Reference |

| Shiga Toxin Protection Assay | Vero | IC50 | 3.3 µM | |

| In vivo Arf1 Activation | Vero | % Inhibition | 34% |

Signaling Pathway

The inhibition of GBF1 by Golgicide A initiates a well-defined signaling cascade that disrupts Golgi function. This pathway is centered on the regulation of Arf1 activation and its downstream effectors.

Experimental Workflows and Protocols

Shiga Toxin Protection Assay

This assay is used to determine the potency of Golgicide A in protecting cells from the cytotoxic effects of Shiga toxin, which relies on retrograde transport through the Golgi.

Protocol:

-

Cell Seeding: Seed Vero cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Pre-incubate the cells with varying concentrations of Golgicide A for 30 minutes.

-

Toxin Addition: Add a predetermined concentration of Shiga toxin to the wells.

-

Incubation: Incubate the plate for 3 hours at 37°C.

-

Protein Synthesis Measurement: Measure the rate of protein synthesis by adding a radiolabeled amino acid (e.g., ³⁵S-methionine) and incubating for a further period.

-

Data Analysis: Lyse the cells, precipitate the proteins, and measure the incorporated radioactivity. Calculate the IC50 value by plotting the percentage of protein synthesis inhibition against the Golgicide A concentration.

Immunofluorescence Microscopy of Golgi Integrity

This method visualizes the effect of Golgicide A on the structure of the Golgi apparatus by staining for specific Golgi-resident proteins.

Golgicide A vs. Golgicide A-2: A Technical Comparison of GBF1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Golgicide A (GCA) has been identified as a potent, specific, and reversible inhibitor of the cis-Golgi ArfGEF, GBF1 (Golgi-specific Brefeldin A-resistance factor 1), a key regulator of COPI-mediated vesicular transport. Subsequent investigations have revealed that commercially available Golgicide A is a mixture of stereoisomers. Golgicide A-2 is the most biologically active enantiomer of the primary diastereomer present in this mixture. This technical guide provides an in-depth comparison of Golgicide A and this compound, detailing their chemical structures, mechanisms of action, available biological activity data, and the experimental protocols used for their characterization. The fundamental difference lies in their stereochemistry, with this compound representing the pure, more potent enantiomer.

Chemical Structure and Stereochemistry

Golgicide A and this compound share the same molecular formula, C₁₇H₁₄F₂N₂, and molecular weight of 284.30 g/mol . The key distinction between them is their stereochemistry. Golgicide A, as it is often supplied commercially, is a mixture of four stereoisomers. The major diastereomer in this mixture exists as a pair of enantiomers. This compound is the specific enantiomer with the (3aS,4R,9bR) configuration, which has been identified as the most active stereoisomer.[1]

Table 1: Chemical Properties of Golgicide A and this compound

| Property | Golgicide A (Mixture) | This compound |

| IUPAC Name | (3aR,9bS)-6,8-difluoro-4-(pyridin-3-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline and other stereoisomers | (3aS,4R,9bR)-6,8-difluoro-4-(pyridin-3-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline |

| CAS Number | 1139889-93-2 | 1394285-50-7 |

| Molecular Formula | C₁₇H₁₄F₂N₂ | C₁₇H₁₄F₂N₂ |

| Molecular Weight | 284.30 g/mol | 284.30 g/mol |

| Chirality | Mixture of stereoisomers | Single enantiomer ((3aS,4R,9bR)) |

Mechanism of Action

Both Golgicide A and this compound exert their biological effects by inhibiting the guanine nucleotide exchange factor (GEF) activity of GBF1. GBF1 is responsible for the activation of ADP-ribosylation factor 1 (Arf1) at the cis-Golgi membrane. This activation, a GDP to GTP exchange, is a critical step for the recruitment of the COPI coat protein complex, which is essential for retrograde vesicular trafficking from the Golgi to the endoplasmic reticulum (ER) and within the Golgi stack.

By inhibiting GBF1, Golgicide A and its active enantiomer, this compound, prevent the activation of Arf1. This leads to a failure in COPI coat recruitment, resulting in the rapid dissociation of COPI from Golgi membranes. The consequence of this is the disassembly of the Golgi apparatus and the blockage of the secretory pathway at the ER-Golgi intermediate compartment (ERGIC).[2] This mechanism is distinct from that of Brefeldin A (BFA), which, while also targeting Arf GEFs, is less specific and inhibits other GEFs like BIG1 and BIG2.[2]

Biological Activity and Quantitative Data

The initial characterization of Golgicide A was performed using a high-throughput screen for inhibitors of Shiga toxin transport, a process reliant on a functional Golgi apparatus. In this assay, Golgicide A demonstrated a potent inhibitory effect.

A subsequent study focusing on Golgicide A derivatives for their insecticidal properties provided a direct comparison of the biological activity of the different stereoisomers in a mosquito larval assay. This research identified this compound as the most active enantiomer.

Table 2: Comparative Biological Activity of Golgicide A and this compound

| Compound | Assay | Organism/Cell Line | Endpoint | Value | Reference |

| Golgicide A | Shiga Toxin Protection Assay | Vero Cells | IC₅₀ | 3.3 µM | Sáenz et al., Nat Chem Biol, 2009[2] |

| This compound | Larval Mosquito Assay | Anopheles stephensi | % Mortality (at 10 ppm) | 83.4% | Mack et al., Bioorg Med Chem Lett, 2012[1] |

| Golgicide A-1 (less active cis-diastereomer) | Larval Mosquito Assay | Anopheles stephensi | % Mortality (at 10 ppm) | < 20% | Mack et al., Bioorg Med Chem Lett, 2012[1] |

| Racemic Golgicide A (major diastereomer) | Larval Mosquito Assay | Anopheles stephensi | % Mortality (at 10 ppm) | ~50% | Mack et al., Bioorg Med Chem Lett, 2012[1] |

While a direct comparison of the IC₅₀ for GBF1 inhibition between Golgicide A and this compound is not available in the cited literature, the data from the mosquito larval assay strongly suggests that this compound is the more potent form. The higher mortality rate induced by the pure enantiomer (this compound) compared to the racemic mixture indicates that the other enantiomer is likely less active or inactive.

Experimental Protocols

Synthesis of Golgicide A (Racemic)

Golgicide A and its analogs can be synthesized via a one-step Povarov reaction. This involves an acid-catalyzed [4+2] cycloaddition of an imine with an alkene.

-

Reactants: Aniline derivative, substituted benzaldehyde (e.g., 3-pyridinecarboxaldehyde), and a dienophile (e.g., cyclopentadiene).

-

Catalyst: A Lewis acid such as Yb(OTf)₃ or a Brønsted acid.

-

Solvent: Acetonitrile or other suitable organic solvent.

-

Procedure: The aniline, aldehyde, and dienophile are mixed in the solvent, and the catalyst is added. The reaction is stirred at room temperature or with heating until completion. The product is then purified by column chromatography.

This synthesis typically yields a racemic mixture of the trans and cis diastereomers. The enantiomers can then be separated by chiral chromatography.

Shiga Toxin Protection Assay (for Golgicide A)

This assay indirectly measures the inhibition of GBF1 by assessing the protection of cells from Shiga toxin, which requires retrograde transport to the ER to be cytotoxic.

-

Cell Line: Vero cells.

-

Reagents: Shiga toxin, [³H]-leucine, Golgicide A.

-

Protocol:

-

Vero cells are seeded in 96-well plates.

-

Cells are pre-incubated with varying concentrations of Golgicide A for 1 hour.

-

Shiga toxin is added to the cells and incubated for 4 hours.

-

[³H]-leucine is added for the final hour of incubation to measure protein synthesis.

-

Cells are harvested, and the incorporation of [³H]-leucine is measured using a scintillation counter.

-

-

Data Analysis: The percentage of protein synthesis inhibition is calculated relative to control cells not treated with the toxin. The IC₅₀ is determined from the dose-response curve.

Mosquito Larval Assay (for this compound)

This assay was used to determine the biological activity of Golgicide A derivatives against mosquito larvae.

-

Mosquito Species: Aedes aegypti and Anopheles stephensi.

-

Reagents: Golgicide A derivatives dissolved in DMSO.

-

Protocol:

-

First-instar larvae are placed in 24-well plates containing water.

-

The test compounds (e.g., this compound) are added to the wells to a final concentration (e.g., 10 ppm).

-

Larval mortality is assessed after 24 and 48 hours.

-

-

Data Analysis: The percentage of mortality is calculated for each compound.

Conclusion

The primary difference between Golgicide A and this compound is their stereochemical purity. This compound is the (3aS,4R,9bR) enantiomer and has been shown to be the most biologically active component of the commercially available Golgicide A mixture. Both compounds act as specific and reversible inhibitors of GBF1, leading to the disruption of the Golgi apparatus and the secretory pathway. For researchers requiring the highest potency and specificity in their studies of GBF1 function, the use of the enantiomerically pure this compound is recommended. The provided experimental protocols offer a foundation for the synthesis and biological evaluation of these valuable chemical probes. Further studies are warranted to directly compare the GBF1 inhibitory activity of the individual enantiomers in biochemical and cell-based assays to provide a more precise quantitative comparison.

References

Golgicide A: A Technical Guide to its Initial Characterization in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction: Golgicide A (GCA) is a small molecule that has emerged as a critical tool for dissecting the intricate workings of the Golgi apparatus. It is a potent, highly specific, and reversible inhibitor of Golgi-specific Brefeldin A resistance factor 1 (GBF1).[1][2][3] GBF1 is a guanine nucleotide exchange factor (GEF) that activates ADP-ribosylation factor 1 (Arf1), a master regulator of membrane traffic and Golgi structure.[1][4] Unlike broader-spectrum inhibitors like Brefeldin A (BFA), GCA's specificity for GBF1 allows for more precise investigation into the roles of the cis-Golgi-localized Arf1 activation pathway.[1][5] This guide provides an in-depth summary of the initial cell culture studies that defined GCA's mechanism of action and its profound effects on cellular processes.

Mechanism of Action: Inhibition of the Arf1 GTPase Cycle

The core function of GCA revolves around its interruption of the Arf1 activation cycle. Arf1, a small GTPase, cycles between an inactive, GDP-bound state in the cytosol and an active, GTP-bound state associated with Golgi membranes.[1] The activation is catalyzed by ArfGEFs, such as GBF1. In its active, GTP-bound state, Arf1 recruits effector proteins, most notably the COPI coatomer complex, to initiate the formation of transport vesicles essential for intra-Golgi traffic.[1]

Golgicide A specifically targets and inhibits the function of GBF1.[6] This inhibition prevents the exchange of GDP for GTP on Arf1, effectively locking Arf1 in its inactive state and blocking all downstream events.[1][6]

References

- 1. Golgicide A reveals essential roles for GBF1 in Golgi assembly and function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. axonmedchem.com [axonmedchem.com]

- 3. Golgicide A | ARF GTPase Inhibitors: R&D Systems [rndsystems.com]

- 4. profiles.wustl.edu [profiles.wustl.edu]

- 5. Golgicide A reveals essential role ... | Article | H1 Connect [archive.connect.h1.co]

- 6. apexbt.com [apexbt.com]

The Role of Golgicide A-2 in Inhibiting Arf1 Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Golgicide A-2 (GCA-2) is a potent, specific, and reversible small molecule inhibitor of the cis-Golgi Arf-guanine nucleotide exchange factor (GEF), GBF1. By targeting GBF1, GCA-2 effectively prevents the activation of ADP-ribosylation factor 1 (Arf1), a key regulator of Golgi structure and function. This inhibition leads to a cascade of cellular events, including the dissociation of COPI coat proteins from Golgi membranes, the disassembly of the Golgi apparatus, and a halt in protein secretion. This technical guide provides an in-depth overview of the mechanism of action of GCA-2, detailed experimental protocols to study its effects, and a summary of key quantitative data.

Introduction to Arf1 and its Regulation

ADP-ribosylation factor 1 (Arf1) is a member of the Ras superfamily of small GTPases that plays a pivotal role in vesicular trafficking and organelle structure, primarily at the Golgi complex.[1] Like other GTPases, Arf1 functions as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state. The activation of Arf1 is catalyzed by a family of proteins known as guanine nucleotide exchange factors (GEFs).

One of the major Arf1-GEFs at the Golgi is GBF1 (Golgi Brefeldin A-Resistant Guanine Nucleotide Exchange Factor 1), which is predominantly localized to the cis-Golgi.[2] GBF1 facilitates the exchange of GDP for GTP on Arf1, leading to a conformational change in Arf1 that exposes its N-terminal amphipathic helix, promoting its association with Golgi membranes.[3][4] Once activated and membrane-bound, Arf1-GTP recruits a variety of effector proteins, including the COPI coatomer complex, which is essential for the formation of transport vesicles involved in retrograde and intra-Golgi traffic.[1]

This compound: A Specific Inhibitor of GBF1

This compound (GCA-2) was identified through a high-throughput screen as a potent inhibitor of Shiga toxin, which relies on retrograde transport to the Golgi for its cytotoxic effect.[1] Subsequent studies revealed that GCA-2 is a highly specific and reversible inhibitor of GBF1.[5][6] Unlike the well-known Golgi-disrupting agent Brefeldin A (BFA), which inhibits multiple Arf-GEFs, GCA-2 exhibits a strong preference for GBF1.[7]

The mechanism of GCA-2's inhibitory action involves its binding to a cleft formed at the interface of Arf1 and the Sec7 domain of GBF1.[1] This binding event stabilizes the Arf1-GDP-GBF1 complex, preventing the release of GDP and subsequent binding of GTP, thereby locking Arf1 in its inactive state.

Cellular Effects of this compound

The inhibition of GBF1-mediated Arf1 activation by GCA-2 triggers a series of distinct cellular consequences:

-

Dissociation of COPI Coat: The most immediate effect is the rapid dissociation of the COPI coatomer complex from Golgi membranes, which can be observed within minutes of GCA-2 treatment.[1]

-

Golgi Apparatus Disassembly: Prolonged inhibition of Arf1 activation leads to the progressive disassembly of the Golgi ribbon into dispersed vesicular and tubular structures.[1]

-

Arrest of Protein Secretion: As a consequence of Golgi disruption, the anterograde transport of newly synthesized proteins from the endoplasmic reticulum (ER) to the plasma membrane is blocked.[1][8]

Quantitative Data

The following table summarizes key quantitative data related to the activity of this compound.

| Parameter | Value | Cell Line | Reference |

| IC50 (Shiga toxin activity) | 3.3 µM | Vero | [1][9][10] |

| Inhibition of Arf1 Activation | ~34% decrease in Arf1-GTP | In vivo (cell type not specified) | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Arf1 Activation Assay (Arf1-GTP Pulldown)

This assay measures the levels of active, GTP-bound Arf1 in cell lysates.

Principle: A GST-fusion protein containing the GGA3 protein-binding domain (PBD), which specifically binds to Arf1-GTP, is used to pull down active Arf1 from cell lysates. The amount of pulled-down Arf1 is then quantified by Western blotting.[11][12][13][14]

Materials:

-

Cells of interest (e.g., HeLa, Vero)

-

This compound (dissolved in DMSO)

-

Lysis Buffer (e.g., Cell Biolabs ARF1 Activation Assay Kit lysis buffer)

-

Protease inhibitors

-

GGA3-PBD agarose beads

-

SDS-PAGE loading buffer

-

Anti-Arf1 antibody

-

PVDF membrane

-

Western blotting detection reagents

Procedure:

-

Plate cells and grow to desired confluency.

-

Treat cells with this compound at the desired concentration and for the specified time. Include a vehicle control (DMSO).

-

Lyse the cells on ice with lysis buffer containing protease inhibitors for 10 minutes.[11]

-

Clarify the lysate by centrifugation at 14,000 x g for 10 minutes at 4°C.

-

Remove a small aliquot of the supernatant ("input" control).

-

Incubate the remaining lysate with GGA3-PBD agarose beads for 1 hour at 4°C with gentle rotation.[11]

-

Wash the beads three times with lysis buffer.[11]

-

Resuspend the beads in SDS-PAGE loading buffer and boil for 5 minutes.[11]

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with an anti-Arf1 antibody.

-

Detect the signal using an appropriate secondary antibody and chemiluminescence or fluorescence imaging system.

-

Quantify the band intensities to determine the relative amount of active Arf1.

Immunofluorescence Microscopy of Golgi Dispersal

This method visualizes the effect of this compound on the morphology of the Golgi apparatus.

Principle: Cells are treated with GCA-2, fixed, permeabilized, and then stained with antibodies against specific Golgi marker proteins. The changes in Golgi structure are then observed using fluorescence microscopy.[15][16][17][18]

Materials:

-

Cells grown on coverslips (e.g., Vero cells)

-

This compound (dissolved in DMSO)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibodies against Golgi markers (e.g., anti-Giantin, anti-GM130) and COPI (e.g., anti-β-COP)

-

Fluorescently labeled secondary antibodies

-

DAPI (for nuclear staining)

-

Antifade mounting medium

Procedure:

-

Seed cells on coverslips in a multi-well plate and allow them to adhere.

-

Treat cells with this compound (e.g., 10 µM) for the desired time (e.g., 5 minutes for COPI dissociation, 1 hour for Golgi dispersal).[1] Include a vehicle control.

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding with blocking solution for 30 minutes.

-

Incubate with primary antibodies diluted in blocking solution for 1 hour at room temperature.

-

Wash the cells three times with PBS.

-

Incubate with fluorescently labeled secondary antibodies and DAPI in blocking solution for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

Mount the coverslips on microscope slides using antifade mounting medium.

-

Visualize the cells using a fluorescence or confocal microscope.

Protein Secretion Assay (tsVSVG-GFP)

This assay monitors the effect of this compound on the anterograde secretory pathway.

Principle: A temperature-sensitive mutant of the Vesicular Stomatitis Virus G protein tagged with GFP (tsVSVG-GFP) is used as a cargo protein. At a restrictive temperature (40°C), tsVSVG-GFP is misfolded and retained in the ER. Upon shifting to a permissive temperature (32°C), the protein folds correctly and is transported through the secretory pathway to the plasma membrane. The effect of GCA-2 on this transport can be visualized by fluorescence microscopy.[1]

Materials:

-

Cells (e.g., Vero)

-

Plasmid encoding tsVSVG-GFP

-

Transfection reagent

-

This compound (dissolved in DMSO)

-

Fluorescence microscope

Procedure:

-

Transfect cells with the tsVSVG-GFP plasmid.

-

Incubate the cells at the restrictive temperature (40°C) for 16-24 hours to accumulate tsVSVG-GFP in the ER.

-

Treat the cells with this compound (e.g., 10 µM) or vehicle for 30 minutes at 40°C.[19]

-

Shift the cells to the permissive temperature (32°C) to initiate transport.

-

Fix the cells at different time points after the temperature shift (e.g., 0, 60, and 240 minutes).[1]

-

Observe the subcellular localization of tsVSVG-GFP using a fluorescence microscope. In control cells, the GFP signal will move from the ER to the Golgi and then to the plasma membrane. In GCA-2-treated cells, the signal is expected to be arrested in the ER or ER-Golgi intermediate compartment (ERGIC).

Visualizations

Signaling Pathway

Caption: Mechanism of this compound (GCA) inhibition of Arf1 activation at the cis-Golgi.

Experimental Workflow: Arf1-GTP Pulldown

Caption: Workflow for the Arf1-GTP pulldown assay.

Logical Relationship: Cellular Effects of GCA

Caption: Cascade of cellular events following this compound treatment.

Conclusion

This compound serves as a valuable research tool for dissecting the intricate roles of GBF1 and Arf1 in Golgi dynamics and protein trafficking. Its high specificity and reversible nature make it a superior alternative to broader-spectrum inhibitors like Brefeldin A for studying GBF1-specific functions. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to investigate the therapeutic potential of targeting the GBF1-Arf1 axis in various diseases, including cancer and viral infections, where Golgi function is often dysregulated.[20]

References

- 1. Golgicide A reveals essential roles for GBF1 in Golgi assembly and function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dynamics of GBF1, a Brefeldin A-Sensitive Arf1 Exchange Factor at the Golgi - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The ARF guanine nucleotide exchange factor GBF1 is targeted to Golgi membranes through a PIP-binding domain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Golgicide A | Arf GTPases | Tocris Bioscience [tocris.com]

- 6. axonmedchem.com [axonmedchem.com]

- 7. wjgnet.com [wjgnet.com]

- 8. dash.harvard.edu [dash.harvard.edu]

- 9. selleckchem.com [selleckchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Active ARF1-GTP pull down [bio-protocol.org]

- 12. Analysis of Arf GTP-binding Protein Function in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Measure Small GTPase Activation | Thermo Fisher Scientific - US [thermofisher.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. Analysis of Golgi Morphology Using Immunofluorescence and CellProfiler Software - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Applying imaging flow cytometry and immunofluorescence in studying the dynamic Golgi structure in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Analysis of Golgi Morphology Using Immunofluorescence and CellProfiler Software | Springer Nature Experiments [experiments.springernature.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Frontiers | Endogenous and Exogenous Regulatory Signaling in the Secretory Pathway: Role of Golgi Signaling Molecules in Cancer [frontiersin.org]

Methodological & Application

Application Notes and Protocols for Golgicide A-2 in Golgi Apparatus Disruption

For Researchers, Scientists, and Drug Development Professionals

Introduction

Golgicide A (GCA) is a potent, specific, and reversible small molecule inhibitor of Golgi Brefeldin A-resistant guanine nucleotide exchange factor 1 (GBF1).[1][2][3] GBF1 is an ADP-ribosylation factor guanine nucleotide exchange factor (ArfGEF) that plays a crucial role in the activation of ADP-ribosylation factor 1 (Arf1).[4][5] Activated Arf1-GTP is essential for the recruitment of COPI coat proteins to Golgi membranes, a critical step in the formation of transport vesicles and the maintenance of Golgi structure and function.[4][5] Golgicide A-2 is the more active enantiomer of GCA.[6]

By inhibiting GBF1, this compound prevents the activation of Arf1, leading to a rapid dissociation of COPI from Golgi membranes.[2][4] This results in the disassembly and dispersal of the Golgi and trans-Golgi network (TGN), effectively arresting protein secretion at the Endoplasmic Reticulum (ER)-Golgi intermediate compartment.[3][5] This specific and reversible action makes this compound a valuable tool for studying Golgi structure, vesicular trafficking, and the cellular processes that rely on a functional secretory pathway.

Mechanism of Action

This compound targets and inhibits GBF1, a key regulator of the Arf1 GTPase cycle at the cis-Golgi. The inhibition of GBF1 by this compound leads to a decrease in the active, GTP-bound form of Arf1.[4] This prevents the recruitment of the COPI complex to Golgi membranes, thereby blocking the formation of COPI-coated vesicles. The disruption of this fundamental process results in the rapid disassembly of the Golgi apparatus.[2][4]

Figure 1: Signaling pathway of this compound action.

Quantitative Data Summary

The following table summarizes key quantitative data for Golgicide A. As this compound is the more active enantiomer, these values can be considered as a conservative estimate of its potency.

| Parameter | Value | Cell Line | Notes | Reference |

| IC50 (Shiga toxin inhibition) | 3.3 µM | Vero cells | Measures the concentration required to inhibit 50% of Shiga toxin's effect on protein synthesis.[1][7][8] | [1][7][8] |

| Effective Concentration | 1 - 10 µM | HeLa, Vero, Huh7 cells | Concentration range typically used in cell culture experiments to achieve Golgi disruption.[4][8][9] | [4][8][9] |

| Treatment Duration | 5 min - 48 h | Various | Effects on COPI dissociation can be observed within 5 minutes.[4] Longer incubations are used to study downstream effects.[8][10] | [4][8][10] |

| Arf1 Activation Reduction | ~34% | Cellular extracts | GCA treatment caused a statistically significant decrease in Arf1-GTP levels.[4] | [4] |

| Reversibility | Fully reversible | Vero cells | The effects of GCA on Golgi structure are reversible within 1 hour of compound removal.[11] | [11] |

Experimental Protocol: Disruption of the Golgi Apparatus

This protocol provides a general guideline for using this compound to disrupt the Golgi apparatus in cultured mammalian cells. Optimization may be required for specific cell lines and experimental goals.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO) of high purity[7]

-

Mammalian cell line of interest (e.g., HeLa, Vero, A549)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS)

-

Primary antibody against a Golgi marker (e.g., anti-GM130 for cis-Golgi, anti-TGN46 for trans-Golgi network)

-

Fluorescently labeled secondary antibody

-

DAPI or Hoechst for nuclear staining

-

Fluorescence microscope

Protocol:

-

Cell Seeding:

-

Seed cells onto appropriate culture vessels (e.g., glass coverslips in a 24-well plate) at a density that will result in 50-70% confluency at the time of the experiment.

-

Incubate cells overnight under standard culture conditions (e.g., 37°C, 5% CO2).

-

-

Preparation of this compound Stock Solution:

-

This compound Treatment:

-

Dilute the this compound stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 1-10 µM).

-

Remove the existing medium from the cells and replace it with the medium containing this compound.

-

Incubate the cells for the desired duration (e.g., 30-60 minutes for acute Golgi disruption).

-

-

Immunofluorescence Staining for Golgi Markers:

-

After treatment, wash the cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding with 1% BSA in PBS for 30 minutes.

-

Incubate the cells with the primary antibody against a Golgi marker (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Mount the coverslips onto microscope slides with a mounting medium containing a nuclear stain (DAPI or Hoechst).

-

-

Microscopy and Analysis:

-

Visualize the cells using a fluorescence microscope.

-

In untreated or vehicle-treated (DMSO) cells, the Golgi apparatus should appear as a compact, perinuclear structure.

-

In this compound-treated cells, the Golgi marker should show a dispersed, fragmented, or punctate staining pattern throughout the cytoplasm, indicating Golgi disruption.

-

Figure 2: Experimental workflow for Golgi disruption.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. axonmedchem.com [axonmedchem.com]

- 3. Golgicide A | Arf GTPases | Tocris Bioscience [tocris.com]

- 4. Golgicide A reveals essential roles for GBF1 in Golgi assembly and function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Golgicide A reveals essential roles for GBF1 in Golgi assembly and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. apexbt.com [apexbt.com]

- 9. Golgicide A | ArfGEF GBF1 Inhibitor | CAS 1139889-93-2 | Enterovirus Inhibitor | inhibitor of shiga toxin cytotoxicit | Buy GCA from Supplier InvivoChem [invivochem.com]

- 10. glpbio.com [glpbio.com]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols: Golgicide A-2 in HeLa Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Golgicide A (GCA) is a potent, specific, and reversible inhibitor of the cis-Golgi ArfGEF (ADP-ribosylation factor guanine nucleotide exchange factor), GBF1 (Golgi-specific brefeldin A-resistance factor 1).[1][2][3] By inhibiting GBF1, Golgicide A prevents the activation of Arf1, a small GTPase that is critical for the formation of COPI-coated vesicles and the maintenance of Golgi structure and function.[1][4] This disruption of the early secretory pathway leads to the disassembly of the Golgi apparatus, blockage of protein secretion, and ultimately can induce cell stress and apoptosis.[1][5] These application notes provide a comprehensive overview of the effective concentration of Golgicide A-2 in HeLa cells and detailed protocols for its use in research settings.

Quantitative Data Summary

The following table summarizes the effective concentrations and key quantitative data for this compound in cellular assays.

| Parameter | Cell Line | Concentration/Value | Effect | Reference |

| Golgi Dispersal | HeLa | 1 µM (1 hour) | >90% of cells show Golgi fragmentation. | [6] |

| Protein Secretion Inhibition | HeLa | 1 µM (1 hour) | ~70% reduction in protein secretion. | [6] |

| IC50 (Shiga Toxin Protection) | Vero | 3.3 µM | Inhibition of shiga toxin effect on protein synthesis. | [1][6][7] |

| Arf1 Activation Inhibition | In vivo | Not specified | 34% decrease in Arf1-GTP levels. | [1] |

Signaling Pathway of Golgicide A Action

Golgicide A's mechanism of action centers on the inhibition of GBF1, which disrupts the Arf1 GTPase cycle and subsequent COPI vesicle formation, leading to Golgi disassembly.

Caption: Mechanism of Golgicide A action on the GBF1-Arf1 pathway.

Experimental Protocols

Assessment of Golgi Apparatus Integrity by Immunofluorescence

This protocol details the steps to visualize the effect of Golgicide A on the Golgi apparatus in HeLa cells using immunofluorescence staining for the Golgi marker GM130.

Experimental Workflow:

References

- 1. Golgicide A reveals essential roles for GBF1 in Golgi assembly and function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. The ARF guanine nucleotide exchange factor GBF1 is targeted to Golgi membranes through a PIP-binding domain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cell survival and protein secretion associated with Golgi integrity in response to Golgi stress-inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dynamics of GBF1, a Brefeldin A-Sensitive Arf1 Exchange Factor at the Golgi - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

Application Notes and Protocols for Golgicide A in Viral Replication Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Golgicide A (GCA) is a potent, specific, and reversible small-molecule inhibitor of the Golgi-specific Brefeldin A-resistant guanine nucleotide exchange factor 1 (GBF1).[1][2] GBF1 is a crucial host cell protein that activates the ADP-ribosylation factor 1 (Arf1), a key regulator of vesicle trafficking between the endoplasmic reticulum and the Golgi apparatus.[3][4] A growing body of evidence indicates that the replication of numerous positive-strand RNA viruses, including members of the Picornaviridae, Flaviviridae, and Coronaviridae families, is critically dependent on GBF1 function.[5] These viruses hijack the host cell's secretory pathway to establish their replication organelles. By inhibiting GBF1, Golgicide A disrupts the formation of these viral replication complexes, thereby impeding viral RNA synthesis and subsequent virus production.[3][6] This makes GCA a valuable tool for investigating the role of GBF1 in viral life cycles and for the development of host-targeted antiviral therapies.

These application notes provide detailed protocols for utilizing Golgicide A in common viral replication assays to assess its antiviral activity.

Mechanism of Action of Golgicide A in Viral Replication

Golgicide A exerts its antiviral effect by specifically targeting the host protein GBF1. The canonical function of GBF1 is to catalyze the exchange of GDP for GTP on Arf1, leading to Arf1 activation. Activated Arf1-GTP then recruits coat protein complex I (COPI) to Golgi membranes, a critical step in the formation of transport vesicles.[3] Many RNA viruses co-opt this pathway to build their membranous replication organelles. Golgicide A binds to the Sec7 domain of GBF1, preventing its interaction with Arf1 and blocking its activation.[4] This leads to the dissociation of COPI from Golgi membranes, disassembly of the Golgi apparatus, and ultimately, the inhibition of viral replication that depends on these structures.[4]

Data Presentation

The antiviral activity of Golgicide A can be quantified using various assays. The following tables provide examples of how to structure and present the data obtained from such experiments.

Table 1: Antiviral Activity and Cytotoxicity of Golgicide A

| Virus | Cell Line | Assay Type | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |

| Coxsackievirus B3 (CVB3) | BGM | Virus Yield Reduction | ~5-10 | >30 | >3-6 |

| Dengue Virus (DENV) | Huh7 | Plaque Reduction | 0.350 | 12 | ~34 |

| Yellow Fever Virus (YFV) | Vero | Plaque Reduction | 0.280 | 15 | ~53 |

| West Nile Virus (WNV) | Vero | Plaque Reduction | 0.320 | 15 | ~47 |

Note: EC₅₀ (Half-maximal effective concentration) is the concentration of GCA that inhibits viral replication by 50%. CC₅₀ (Half-maximal cytotoxic concentration) is the concentration that reduces the viability of uninfected cells by 50%. The Selectivity Index (SI) is a measure of the therapeutic window of the compound.

Table 2: Dose-Dependent Inhibition of Coxsackievirus B3 by Golgicide A in a Virus Yield Reduction Assay

| Golgicide A (µM) | Virus Titer (PFU/mL) | % Inhibition |

| 0 (Vehicle) | 2.5 x 10⁷ | 0% |

| 1 | 2.1 x 10⁷ | 16% |

| 3 | 1.5 x 10⁷ | 40% |

| 10 | 1.2 x 10⁵ | 99.5% |

| 30 | <100 (Limit of Detection) | >99.99% |

PFU/mL: Plaque-Forming Units per milliliter.

Experimental Protocols

Here are detailed protocols for three common assays to evaluate the antiviral activity of Golgicide A.

Virus Yield Reduction Assay

This assay measures the effect of a compound on the production of infectious virus particles.

Materials:

-

Host cells permissive to the virus of interest (e.g., BGM, HeLa, Vero)

-

Complete cell culture medium

-

Virus stock with a known titer

-

Golgicide A stock solution (e.g., 10 mM in DMSO)

-

96-well cell culture plates

-

Sterile PBS

-

CO₂ incubator (37°C, 5% CO₂)

Protocol:

-

Cell Seeding: Seed host cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection. Incubate overnight.

-

Compound Preparation: Prepare serial dilutions of Golgicide A in cell culture medium. A typical concentration range to test is 0.1 µM to 30 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest GCA dilution.

-

Infection: Aspirate the medium from the cells and infect with the virus at a multiplicity of infection (MOI) of 0.1 to 1 in a small volume of serum-free medium for 1 hour at 37°C to allow for virus adsorption.

-

Treatment: After the adsorption period, remove the virus inoculum, wash the cells once with PBS, and add 100 µL of the prepared Golgicide A dilutions or vehicle control to the respective wells.

-

Incubation: Incubate the plate for a period equivalent to one viral replication cycle (e.g., 8-24 hours, depending on the virus).

-

Harvesting: After incubation, harvest the supernatant from each well. This contains the progeny virus.

-

Titration: Determine the virus titer in the harvested supernatants using a plaque assay or a TCID₅₀ (50% Tissue Culture Infectious Dose) assay.

-

Data Analysis: Calculate the percentage of virus yield inhibition for each GCA concentration compared to the vehicle control. Determine the EC₅₀ value by plotting the percentage of inhibition against the log of the GCA concentration and fitting the data to a dose-response curve.

Plaque Reduction Assay

This assay is used to determine the concentration of an antiviral compound that reduces the number of viral plaques by 50%.

Materials:

-

Host cells permissive to the virus

-

6-well or 12-well cell culture plates

-

Virus stock

-

Golgicide A stock solution

-

Overlay medium (e.g., 0.5% agarose or methylcellulose in culture medium)

-

Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

-

Formalin (10% in PBS) for fixing

Protocol:

-

Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer.

-

Virus Dilution: Prepare a virus dilution that will produce 50-100 plaques per well.

-

Compound-Virus Incubation: Mix the virus dilution with equal volumes of serial dilutions of Golgicide A or vehicle control. Incubate for 1 hour at 37°C.

-

Infection: Aspirate the medium from the cell monolayers and inoculate with 200 µL of the virus-compound mixture. Incubate for 1 hour at 37°C, rocking the plates every 15 minutes.

-

Overlay: After adsorption, remove the inoculum and overlay the cells with 2 mL of overlay medium containing the corresponding concentration of Golgicide A or vehicle.

-

Incubation: Incubate the plates at 37°C in a CO₂ incubator for 2-5 days, or until plaques are visible.

-

Staining: Fix the cells with 10% formalin for at least 30 minutes. Remove the overlay and stain the cell monolayer with crystal violet solution for 15-30 minutes.

-

Plaque Counting: Gently wash the wells with water and allow them to dry. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each GCA concentration relative to the vehicle control. Determine the EC₅₀ value from the dose-response curve.

Subgenomic Replicon Assay

This assay measures the effect of a compound on viral RNA replication in the absence of infectious virus production. It is particularly useful for studying inhibitors that target the replication step.

Materials:

-

Host cells

-

Subgenomic replicon plasmid DNA or in vitro transcribed RNA (containing a reporter gene like luciferase or GFP)

-

Transfection reagent

-

Golgicide A stock solution

-

Luciferase assay reagent or fluorescence microscope/plate reader

-

96-well plates

Protocol:

-

Cell Seeding: Seed host cells in a 96-well plate.

-

Transfection: Transfect the cells with the subgenomic replicon DNA or RNA using a suitable transfection method.

-

Treatment: After transfection (e.g., 4-6 hours), replace the medium with fresh medium containing serial dilutions of Golgicide A or vehicle control.

-

Incubation: Incubate the plate for 24-72 hours to allow for replicon replication and reporter gene expression.

-

Reporter Gene Measurement:

-

Luciferase: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.

-

GFP: Measure GFP fluorescence using a fluorescence plate reader or visualize under a fluorescence microscope.

-

-

Data Analysis: Normalize the reporter signal to a cell viability control if necessary. Calculate the percentage of inhibition of replication for each GCA concentration compared to the vehicle control. Determine the EC₅₀ value from the dose-response curve.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for a typical viral replication assay and the signaling pathway affected by Golgicide A.

Concluding Remarks

Golgicide A is a powerful research tool for dissecting the role of the host protein GBF1 in the replication of a wide range of RNA viruses. The protocols outlined in these application notes provide a framework for researchers to assess the antiviral activity of GCA and to investigate the dependency of their virus of interest on the GBF1-mediated secretory pathway. Careful optimization of cell types, virus strains, and assay conditions is recommended for achieving robust and reproducible results. The specificity of GCA for GBF1 makes it a superior alternative to broader-spectrum inhibitors like Brefeldin A for targeted studies of this host-virus interaction.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Golgicide A | Arf GTPases | Tocris Bioscience [tocris.com]

- 3. Differential Effects of the Putative GBF1 Inhibitors Golgicide A and AG1478 on Enterovirus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Golgicide A reveals essential roles for GBF1 in Golgi assembly and function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of the Guanine Nucleotide Exchange Factor GBF1 in the Replication of RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GBF1, a Guanine Nucleotide Exchange Factor for Arf, Is Crucial for Coxsackievirus B3 RNA Replication - PMC [pmc.ncbi.nlm.nih.gov]

Golgicide A-2: A Potent Tool for Interrogating Protein Secretion

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Golgicide A (GCA) is a potent, specific, and reversible small-molecule inhibitor of Golgi-specific brefeldin A-resistance guanine nucleotide exchange factor 1 (GBF1).[1] GBF1 is an ADP-ribosylation factor (Arf) guanine nucleotide exchange factor (GEF) that plays a critical role in the regulation of vesicular transport and the structural integrity of the Golgi apparatus.[2][3] By specifically targeting GBF1, Golgicide A-2 serves as an invaluable tool for dissecting the molecular machinery of the early secretory pathway.[1][4]

Mechanism of Action:

This compound inhibits the function of GBF1, which is responsible for the activation of Arf1, a small GTPase.[1] Arf1-GTP is essential for the recruitment of the COPI coat protein complex to Golgi membranes, a critical step in the formation of transport vesicles.[1][2] Inhibition of GBF1 by GCA leads to a rapid dissociation of COPI from Golgi membranes, resulting in the disassembly of the Golgi apparatus and the arrest of protein secretion at the Endoplasmic Reticulum (ER)-Golgi intermediate compartment (ERGIC).[1][3] This effect is reversible upon removal of the compound.[1]

Applications in Protein Secretion Studies

This compound is a versatile tool for a range of applications in the study of protein secretion and Golgi function:

-

Inhibition of Protein Secretion: GCA effectively blocks the anterograde transport of both soluble and membrane-anchored proteins from the ER to the Golgi, causing them to accumulate in the ERGIC.[1][3] This allows for the study of the kinetics of protein transport and the identification of proteins that transit through the conventional secretory pathway.

-

Disruption of Golgi Structure: Treatment with GCA leads to the rapid and reversible dispersal of the Golgi apparatus.[1] This characteristic can be exploited to investigate the role of Golgi integrity in various cellular processes, including cell signaling, division, and migration.

-

Studying GBF1-Specific Functions: Due to its high specificity for GBF1 over other ArfGEFs like BIG1 and BIG2, GCA allows for the specific interrogation of GBF1-mediated pathways.[1]

-

Viral Replication Studies: The replication of many viruses, including enteroviruses, depends on the host cell's secretory machinery. GCA has been shown to inhibit the replication of such viruses by targeting the essential host factor GBF1.[5]

Quantitative Data Summary

The following tables summarize quantitative data from key studies on the effects of this compound.

Table 1: IC50 Values of Golgicide A

| Assay | Cell Line | IC50 (µM) | Reference |

| Inhibition of Shiga toxin activity | Vero cells | 3.3 | [1][5] |

Table 2: Effects of Golgicide A on Golgi Morphology and Protein Secretion

| Cell Line | GCA Concentration (µM) | Treatment Duration | Observed Effect | Reference |

| Vero cells | 10 | 5 minutes | Rapid redistribution of COPI from the Golgi. | [1] |

| Vero cells | 10 | 1 - 4 hours | Complete dispersal of medial-Golgi (giantin) and cis-Golgi (GM130) markers. | [1] |

| Vero cells | 10 | 1 - 4 hours | Arrest of temperature-sensitive vesicular stomatitis virus G (tsVSVG-GFP) protein trafficking at the ER. | [1] |

| MDA-MB-231 cells | 10 | 60 minutes | Disruption of Golgi apparatus, observed by immunolabeling of GM130, Giantin, and TGN46. | [2] |

Experimental Protocols

Protocol 1: Inhibition of Protein Secretion using a Temperature-Sensitive Reporter Protein

This protocol describes a method to visualize the inhibition of protein secretion using the temperature-sensitive vesicular stomatitis virus G (tsVSVG) protein tagged with Green Fluorescent Protein (GFP).

Materials:

-

Mammalian cells (e.g., Vero cells)

-

Plasmid encoding tsVSVG-GFP

-

Transfection reagent

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

Phosphate-buffered saline (PBS)

-

Paraformaldehyde (PFA) for fixation

-

Mounting medium with DAPI

-

Fluorescence microscope

Procedure:

-

Cell Seeding and Transfection:

-

Seed cells on glass coverslips in a 24-well plate at a density that will result in 50-70% confluency on the day of transfection.

-

Transfect the cells with the tsVSVG-GFP plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

-

Accumulation of tsVSVG-GFP in the ER:

-

24 hours post-transfection, incubate the cells at a restrictive temperature of 40°C for 16-24 hours. This will cause the misfolded tsVSVG-GFP to be retained in the ER.

-

-

This compound Treatment and Secretion Block:

-

Prepare working solutions of this compound in pre-warmed complete culture medium at the desired final concentrations (e.g., 10 µM). Include a DMSO-only control.

-

Aspirate the medium from the cells and replace it with the medium containing GCA or DMSO.

-

-

Initiation of Protein Transport:

-

Shift the cells to a permissive temperature of 32°C to allow for the proper folding and exit of tsVSVG-GFP from the ER.

-

-

Time-Course Analysis:

-

Fix the cells at different time points after the temperature shift (e.g., 0, 1, and 4 hours) to monitor the trafficking of tsVSVG-GFP.

-

-

Immunofluorescence Staining and Imaging:

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Mount the coverslips on glass slides using a mounting medium containing DAPI to stain the nuclei.

-

Visualize the localization of tsVSVG-GFP using a fluorescence microscope. In control cells, tsVSVG-GFP will move from the ER to the Golgi and then to the plasma membrane. In GCA-treated cells, tsVSVG-GFP will be arrested in the ER and ERGIC.[1]

-

Protocol 2: Immunofluorescence Analysis of Golgi Apparatus Disruption

This protocol details the procedure for visualizing the effect of this compound on the morphology of the Golgi apparatus.

Materials:

-

Mammalian cells (e.g., HeLa or Vero cells)

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

Phosphate-buffered saline (PBS)

-

Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibodies against Golgi markers (e.g., anti-Giantin for medial-Golgi, anti-GM130 for cis-Golgi)

-

Fluorescently labeled secondary antibodies

-

Mounting medium with DAPI

-

Fluorescence microscope

Procedure:

-

Cell Seeding:

-

Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

-

-

This compound Treatment:

-

Treat the cells with the desired concentration of this compound (e.g., 10 µM) or DMSO as a control for the desired duration (e.g., 1 hour).

-

-

Fixation and Permeabilization:

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

-

Blocking and Antibody Incubation:

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding by incubating the cells in 1% BSA in PBS for 30 minutes.

-

Incubate the cells with primary antibodies against Golgi markers (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the cells three times with PBS.

-

Incubate the cells with fluorescently labeled secondary antibodies (diluted in blocking buffer) for 1 hour at room temperature in the dark.

-

-

Mounting and Imaging:

-

Wash the cells three times with PBS.

-

Mount the coverslips on glass slides using a mounting medium containing DAPI.

-

Visualize the Golgi morphology using a fluorescence microscope. In control cells, the Golgi will appear as a compact, perinuclear ribbon. In GCA-treated cells, the Golgi markers will be dispersed throughout the cytoplasm.[1]

-

Visualizations

References

- 1. Golgicide A reveals essential roles for GBF1 in Golgi assembly and function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. profiles.wustl.edu [profiles.wustl.edu]

- 4. Golgicide A reveals essential roles for GBF1 in Golgi assembly and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Golgicide A-2 treatment duration for optimal Golgi disruption

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of Golgicide A (GCA), a potent and specific inhibitor of the cis-Golgi ArfGEF GBF1, to induce Golgi apparatus disruption. Optimal treatment duration and concentration are critical for achieving desired experimental outcomes.

Introduction

Golgicide A is a powerful tool for studying Golgi dynamics, protein trafficking, and the roles of GBF1 in cellular processes. It acts as a potent, highly specific, and rapidly reversible inhibitor of the cis-Golgi ADP-ribosylation factor guanine nucleotide exchange factor (ArfGEF) GBF1.[1][2] Inhibition of GBF1 leads to a rapid dissociation of the COPI vesicle coat from Golgi membranes, resulting in the disassembly and dispersal of the Golgi and trans-Golgi network (TGN).[2][3][4] This disruption arrests the secretion of soluble and membrane-associated proteins at the Endoplasmic Reticulum-Golgi intermediate compartment.[5]

Optimal Treatment Conditions for Golgi Disruption

The optimal duration and concentration of Golgicide A treatment for complete Golgi disruption can vary depending on the cell type and experimental goals. Based on published data, a concentration of 10 µM is widely effective. The time required for significant Golgi disruption is rapid, with initial effects visible within minutes.

Summary of Golgicide A Treatment Durations and Effects:

| Treatment Duration | Observed Effect on Golgi Structure | Reference |

| 5 minutes | Rapid redistribution of COPI from the Golgi, preceding morphological changes. | [3] |

| 30 minutes | Pre-treatment duration used to effectively inhibit Shiga toxin activity. | [3] |

| 45 minutes | Incubation time used for washout experiments to study protein export. | [6] |

| 1 hour | Significant dispersal of cis- and medial-Golgi markers (GM130 and giantin). | [7] |

| 4, 24, and 48 hours | Used in studies investigating effects on HCV RNA replication. | [8] |

| 24 hours | Employed to study the impairment of focal adhesion protein expression. | [9] |

For achieving optimal and complete Golgi disruption for morphological and trafficking studies, a treatment duration of 1 to 4 hours at 10 µM is recommended. Shorter durations (5-30 minutes) are sufficient to observe initial and significant effects on COPI localization. The reversibility of GCA allows for washout experiments, with Golgi structure often recovering within 1 hour of compound removal.[7]

Experimental Protocols

Protocol 1: Induction of Acute Golgi Disruption for Immunofluorescence Microscopy

This protocol describes the steps to induce Golgi disruption using Golgicide A and visualize the effect by immunofluorescence staining of Golgi markers.

Materials:

-

Cells grown on coverslips

-

Complete cell culture medium

-

Golgicide A (stock solution in DMSO)

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS for fixation

-

0.1% Triton X-100 in PBS for permeabilization

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody against a Golgi marker (e.g., anti-GM130, anti-giantin)

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear staining

-

Mounting medium

Procedure:

-

Cell Seeding: Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere and grow to the desired confluency.

-

Golgicide A Treatment:

-

Prepare a working solution of Golgicide A in pre-warmed complete cell culture medium to a final concentration of 10 µM.

-

Aspirate the old medium from the cells and replace it with the GCA-containing medium.

-

Incubate the cells at 37°C in a CO2 incubator for the desired duration (e.g., 1 hour for significant disruption).

-

-

Fixation:

-

Aspirate the treatment medium and wash the cells twice with PBS.

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

-

Permeabilization:

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.[3]

-

-

Blocking and Staining:

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding by incubating with blocking buffer for 30 minutes at room temperature.

-

Incubate with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody and DAPI diluted in blocking buffer for 1 hour at room temperature in the dark.

-

-

Mounting and Imaging:

-

Wash the cells three times with PBS.

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Visualize the cells using a fluorescence microscope.

-

Protocol 2: Analysis of Protein Secretion Inhibition

This protocol details a method to assess the effect of Golgicide A on the secretion of a protein of interest.

Materials:

-

Cells expressing a secreted reporter protein (e.g., secreted alkaline phosphatase - SEAP, or a fluorescently tagged secreted protein)

-

Complete cell culture medium

-

Golgicide A (stock solution in DMSO)

-

Assay kit for the secreted protein (e.g., SEAP assay kit) or fluorescence plate reader

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate and grow to a suitable confluency.

-

Golgicide A Treatment:

-

Wash the cells with serum-free medium.

-

Add fresh serum-free medium containing either Golgicide A (e.g., 10 µM) or vehicle control (DMSO).

-

Incubate for the desired time period (e.g., 4 hours).

-

-

Sample Collection:

-

Collect the cell culture supernatant.

-

If necessary, lyse the cells to measure the intracellular accumulation of the reporter protein.

-

-

Quantification:

-

Quantify the amount of the secreted reporter protein in the supernatant using the appropriate assay.

-

Normalize the secreted protein levels to the total protein concentration in the cell lysate or to the intracellular protein levels.

-

-

Data Analysis: Compare the amount of secreted protein from GCA-treated cells to the vehicle-treated control cells to determine the extent of secretion inhibition.

Visualizations

Signaling Pathway of Golgicide A Action

Caption: Golgicide A inhibits GBF1, preventing Arf1 activation and COPI recruitment, leading to Golgi disruption.

Experimental Workflow for Immunofluorescence Analysis

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. axonmedchem.com [axonmedchem.com]

- 3. Golgicide A reveals essential roles for GBF1 in Golgi assembly and function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Golgicide A Reveals Essential Roles for GBF1 in Golgi Assembly and Function [dash.harvard.edu]

- 6. journals.biologists.com [journals.biologists.com]

- 7. researchgate.net [researchgate.net]

- 8. apexbt.com [apexbt.com]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for Immunofluorescence Staining Following Golgicide A-2 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Golgicide A-2 (GCA) is a potent, highly specific, and reversible small molecule inhibitor of GBF1 (Golgi Brefeldin A-Resistant Guanine Nucleotide Exchange Factor 1).[1][2][3][4][5] GBF1 is a guanine nucleotide exchange factor (GEF) for ADP-ribosylation factor 1 (Arf1), a small GTPase that plays a critical role in the formation of COPI-coated vesicles and the maintenance of Golgi structure and function.[1][6][7] By inhibiting GBF1, GCA prevents the activation of Arf1, leading to the rapid dissociation of COPI from Golgi membranes. This results in the disassembly of the Golgi apparatus and the dispersal of Golgi-resident proteins throughout the cytoplasm.[1][4][6][7][8]

These application notes provide detailed protocols for utilizing immunofluorescence microscopy to visualize the effects of this compound treatment on the morphology of the Golgi apparatus in cultured cells.

Mechanism of Action of this compound

This compound specifically targets GBF1, preventing it from catalyzing the exchange of GDP for GTP on Arf1.[1][2][5] GTP-bound Arf1 is required for the recruitment of the COPI coat protein complex to Golgi membranes, which is essential for vesicular trafficking and maintaining the structural integrity of the Golgi.[1][6] Inhibition of GBF1 by GCA leads to a rapid and reversible disruption of the Golgi complex, making it a valuable tool for studying Golgi dynamics, protein trafficking, and the cellular roles of GBF1.[1][2][3][4]

Quantitative Data Summary

The following table summarizes key quantitative data related to the activity and effects of this compound.

| Parameter | Value | Cell Type | Reference |

| IC₅₀ for Shiga toxin inhibition | 3.3 µM | Vero cells | [1][2][3][5] |

| Effective Concentration for Golgi Dispersal | 10 µM | Vero cells | [1][5] |

| Reversibility of Golgi Dispersal | Complete within 1 hour of compound removal | Vero cells | [7] |

Experimental Protocols

I. Cell Culture and this compound Treatment

This protocol outlines the general procedure for treating adherent cells with this compound prior to immunofluorescence staining.

Materials:

-

Adherent cell line (e.g., Vero, HeLa, A549)

-

Complete cell culture medium

-

This compound (GCA)

-

Dimethyl sulfoxide (DMSO, sterile)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Cell culture plates or coverslips

Protocol:

-

Cell Seeding: Seed cells onto sterile glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of treatment. Allow cells to adhere and grow for 24-48 hours.

-

GCA Stock Solution: Prepare a 10 mM stock solution of this compound in sterile DMSO. Store at -20°C.

-

GCA Treatment:

-

On the day of the experiment, dilute the GCA stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 10 µM).

-

As a negative control, prepare a vehicle control medium containing the same final concentration of DMSO as the GCA-treated samples.

-

Aspirate the old medium from the cells and replace it with the GCA-containing medium or the vehicle control medium.

-

Incubate the cells for the desired treatment duration (e.g., 30 minutes to 2 hours) at 37°C in a humidified CO₂ incubator.

-

II. Immunofluorescence Staining of Golgi Markers

This protocol describes the steps for fixing, permeabilizing, and staining cells to visualize the Golgi apparatus.

Materials:

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS (Permeabilization Buffer)

-

1% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)

-

Primary antibody against a Golgi marker (e.g., anti-Giantin, anti-GM130)

-

Fluorophore-conjugated secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Antifade mounting medium

Protocol:

-

Fixation:

-

Permeabilization:

-

Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.[11]

-

-

Blocking:

-

Aspirate the permeabilization buffer and wash the cells three times with PBS.

-

Block non-specific antibody binding by incubating the cells in 1% BSA in PBS for 30-60 minutes at room temperature.[9]

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody against your Golgi marker of interest (e.g., Giantin, GM130) in the blocking buffer according to the manufacturer's recommendations.

-

Aspirate the blocking buffer and add the diluted primary antibody solution to the cells.

-

Incubate for 1-2 hours at room temperature or overnight at 4°C.

-

-

Secondary Antibody Incubation:

-

Aspirate the primary antibody solution and wash the cells three times with PBS for 5 minutes each.

-

Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Protect from light.

-

Aspirate the wash buffer and add the diluted secondary antibody solution to the cells.

-

Incubate for 1 hour at room temperature, protected from light.[10]

-

-

Counterstaining and Mounting:

-

Aspirate the secondary antibody solution and wash the cells three times with PBS for 5 minutes each, protected from light.

-

Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes to stain the nuclei.

-

Wash the cells twice with PBS.

-

Mount the coverslips onto microscope slides using an antifade mounting medium.

-

-

Microscopy:

Visualizations

Caption: Mechanism of this compound action on the cis-Golgi.

Caption: Immunofluorescence workflow after GCA treatment.

References

- 1. Golgicide A reveals essential roles for GBF1 in Golgi assembly and function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. axonmedchem.com [axonmedchem.com]

- 5. apexbt.com [apexbt.com]

- 6. Golgicide A reveals essential roles for GBF1 in Golgi assembly and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Golgicide A | ARF GTPase Inhibitors: R&D Systems [rndsystems.com]

- 9. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. biotium.com [biotium.com]

Application Notes and Protocols for Synchronizing Protein Transport Using Golgicide A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Golgicide A (GCA) is a potent, specific, and reversible inhibitor of Golgi-specific Brefeldin A resistance factor 1 (GBF1). GBF1 is a guanine nucleotide exchange factor (GEF) for ADP-ribosylation factor 1 (Arf1), a key regulator of vesicular transport in the early secretory pathway.[1][2] By inhibiting GBF1, Golgicide A provides a powerful tool to acutely and reversibly block protein transport from the Endoplasmic Reticulum (ER) to the Golgi apparatus. This reversible inhibition allows for the synchronization of protein transport, enabling researchers to study the kinetics and mechanisms of the secretory pathway with high temporal resolution.

These application notes provide detailed protocols for using Golgicide A to synchronize protein transport, methodologies for downstream analysis, and a summary of expected quantitative outcomes.

Mechanism of Action

Golgicide A specifically targets GBF1, preventing the exchange of GDP for GTP on Arf1.[1][2] This leads to the inactivation of Arf1 and the subsequent failure to recruit COPI coat proteins to Golgi and ER-Golgi intermediate compartment (ERGIC) membranes.[1] The lack of COPI-coated vesicles results in a rapid block of anterograde protein transport from the ER to the Golgi, causing the accumulation of secretory cargo in the ER and ERGIC.[1][2] A key feature of Golgicide A is its reversibility; upon washout, GBF1 function is restored, leading to a synchronous wave of protein transport from the ER to the Golgi and beyond.

Data Presentation

Table 1: Effects of Golgicide A on Cellular Processes

| Cellular Process | Effect of Golgicide A Treatment | Reference(s) |

| ER-to-Golgi Transport | Blocked at the ER-Golgi Intermediate Compartment (ERGIC) | [1][2] |

| Golgi Structure | Disassembly of the Golgi and trans-Golgi Network (TGN) | [1] |

| COPI Vesicle Coat | Rapid dissociation from Golgi membranes | [1] |

| Retrograde Transport | Impaired (e.g., Shiga toxin transport to the TGN) | [1] |

| Endocytosis and Recycling | Unaffected (e.g., transferrin recycling) | [1] |

Table 2: Quantitative Parameters of Protein Transport Synchronization

| Parameter | Typical Value | Notes | Reference(s) |

| GCA Working Concentration | 10 - 20 µM | Optimal concentration may vary by cell line. | [1] |

| IC50 for GBF1 Inhibition | ~3.3 µM | In vitro value. | [1] |

| Time for Golgi Disassembly | 15 - 30 minutes | Varies depending on cell type. | [1] |

| Time for Golgi Reassembly (post-washout) | 30 - 60 minutes | Dependent on efficient washout. | [3] |

| VSVG Transport to Golgi (post-washout) | ~15 - 20 minutes | Time to reach peak Golgi localization. | [4] |

| VSVG Transport to Plasma Membrane (post-washout) | ~40 - 60 minutes | Time to significant surface expression. | [4] |

Note: The kinetic values are approximate and can vary significantly based on the specific protein being studied, the cell line used, and the experimental conditions.

Experimental Protocols

Preparation of Golgicide A Stock Solution

-

Reconstitution: Dissolve Golgicide A powder in sterile, anhydrous DMSO to a stock concentration of 10 mM.

-

Aliquoting: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

-

Storage: Store the aliquots at -20°C, protected from light. When stored properly, the stock solution is stable for several months.

Protocol for Synchronizing Protein Transport

This protocol describes the synchronization of a fluorescently tagged protein of interest (e.g., a GPCR-GFP fusion protein) transiently expressed in a mammalian cell line (e.g., HeLa or COS-7 cells).

Materials:

-

Cells cultured on glass-bottom dishes suitable for live-cell imaging.

-

Plasmid DNA encoding the protein of interest.

-

Transfection reagent.

-

Complete cell culture medium.

-

Golgicide A stock solution (10 mM in DMSO).

-

Washout medium: pre-warmed complete cell culture medium.

-

Imaging medium: pre-warmed, phenol red-free medium buffered with HEPES.

Procedure:

-

Cell Seeding and Transfection:

-

Seed cells onto imaging dishes to reach 60-70% confluency on the day of transfection.

-

Transfect the cells with the plasmid DNA according to the manufacturer's protocol for the chosen transfection reagent.

-

Allow cells to express the protein for 18-24 hours.

-

-

Golgicide A Treatment (Protein Transport Arrest):

-

Prepare a working solution of Golgicide A by diluting the 10 mM stock solution in complete culture medium to a final concentration of 10-20 µM.

-

Aspirate the medium from the cells and replace it with the Golgicide A-containing medium.

-

Incubate the cells at 37°C in a CO2 incubator for 1-2 hours. This incubation time is generally sufficient to block ER-to-Golgi transport and cause the accumulation of the protein of interest in the ER.

-

-

Golgicide A Washout (Synchronous Release):

-

To initiate the synchronous wave of protein transport, rapidly and thoroughly wash out the Golgicide A.

-

Aspirate the Golgicide A-containing medium.

-

Wash the cells three times with a generous volume of pre-warmed complete culture medium. Perform the washes quickly to ensure a sharp start to the synchronous transport.

-

After the final wash, add pre-warmed imaging medium to the cells.

-

-

Live-Cell Imaging and Data Acquisition:

-

Immediately transfer the imaging dish to a pre-warmed (37°C) and CO2-equilibrated live-cell imaging chamber on a confocal or widefield fluorescence microscope.

-

Begin acquiring images at defined time intervals (e.g., every 1-2 minutes) to monitor the trafficking of the fluorescently tagged protein from the ER, through the Golgi, and to its final destination (e.g., the plasma membrane).

-

Acquire images for a total duration that allows for the visualization of the entire transport process (e.g., 60-90 minutes).

-

Visualization of Workflows and Pathways

Concluding Remarks

Golgicide A is an invaluable tool for the study of the secretory pathway. Its potent and reversible inhibition of GBF1 allows for the precise temporal control of protein transport, facilitating detailed kinetic studies of protein trafficking. The protocols and data presented in these application notes provide a framework for researchers to effectively utilize Golgicide A to synchronize protein transport and gain deeper insights into the dynamic processes of the secretory pathway. It is recommended that researchers optimize the concentration of Golgicide A and the incubation times for their specific cell line and protein of interest to achieve the best results.

References

- 1. Golgicide A reveals essential roles for GBF1 in Golgi assembly and function - PMC [pmc.ncbi.nlm.nih.gov]